molecular formula C24H22N2O4 B435312 17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione CAS No. 445225-25-2

17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione

Cat. No.: B435312
CAS No.: 445225-25-2
M. Wt: 402.4g/mol
InChI Key: PUAWBTKURBGXDX-UHFFFAOYSA-N
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Description

17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6650^{2,7}0^{9,14}0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a complex organic compound with the molecular formula C18H12O3 It is characterized by its unique pentacyclic structure, which includes multiple fused rings and a morpholine moiety

Preparation Methods

The synthesis of 17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione involves multiple steps, including the formation of the pentacyclic core and the introduction of the morpholine moiety. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. The morpholine group is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar compounds to 17-[2-(morpholin-4-yl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione include other pentacyclic structures and morpholine-containing molecules. Some examples are:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a pentacyclic core with a morpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

17-(2-morpholin-4-yl-2-oxoethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-18(25-9-11-30-12-10-25)13-26-23(28)21-19-14-5-1-2-6-15(14)20(22(21)24(26)29)17-8-4-3-7-16(17)19/h1-8,19-22H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAWBTKURBGXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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